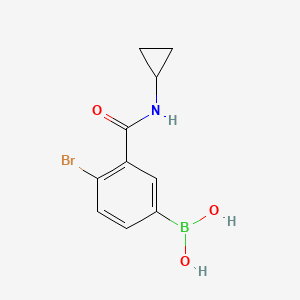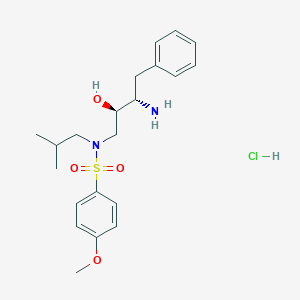
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is a chemical compound with the molecular formula C20H23ClN2O4. It is often used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Esterification: The protected glycine is then esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Oxidation/Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products
Fmoc Removal: Glycine derivatives with free amino groups.
Hydrolysis: Glycine derivatives with carboxylic acid groups.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions.
Bioconjugation: It is used in the preparation of bioconjugates, where peptides are linked to other molecules for various applications, including drug delivery and diagnostics.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents. Its derivatives are studied for their potential biological activities.
Industrial Applications: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound itself does not have a specific biological target or pathway but is used to facilitate the synthesis of peptides and other complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- 1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Uniqueness
Methyl (2-((((9H-fluoren-9-YL)methoxy)carbonyl)amino)ethyl)glycinate hydrochloride is unique due to its specific structure and the presence of the Fmoc group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial. Its hydrochloride form also enhances its solubility and stability, making it easier to handle in various chemical processes.
Propriétés
Formule moléculaire |
C20H23ClN2O4 |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
methyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride |
InChI |
InChI=1S/C20H22N2O4.ClH/c1-25-19(23)12-21-10-11-22-20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,18,21H,10-13H2,1H3,(H,22,24);1H |
Clé InChI |
MAHDGHQEMFOVBV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)






![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)

